REACTION_CXSMILES
|
[C:1]([C:6]1[CH:11]=[CH:10][C:9]([OH:12])=[CH:8][CH:7]=1)([CH2:4][CH3:5])([CH3:3])[CH3:2].[C:13](O)([CH3:16])([CH3:15])[CH3:14].[OH-].[Na+]>FC(F)(F)C(O)=O>[C:1]([C:6]1[CH:7]=[CH:8][C:9]([OH:12])=[C:10]([C:13]([CH3:16])([CH3:15])[CH3:14])[CH:11]=1)([CH2:4][CH3:5])([CH3:2])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
|
80 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
39 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 19 hours at ambient (~22° C.) temperature
|
Duration
|
19 h
|
Type
|
CUSTOM
|
Details
|
the resulting upper organic layer was isolated in a separatory funnel
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The crude product was dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The product, 4-t-amyl-2-t-butylphenol, was purified
|
Type
|
WASH
|
Details
|
by eluting 35 g of the mixture the mixture with 60:40 hexanes
|
Type
|
WASH
|
Details
|
dichloromethane (v/v) in a 5×20 cm silica column and eluted with 300 to 700 ml of solvent
|
Type
|
CUSTOM
|
Details
|
collected in aliquots of 50 ml
|
Type
|
WASH
|
Details
|
by Thin Layer Chromatography (TLC) (on silica eluted with 60:40 hexanes:dichloromethane (v/v))
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(CC)C1=CC(=C(C=C1)O)C(C)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 39% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |